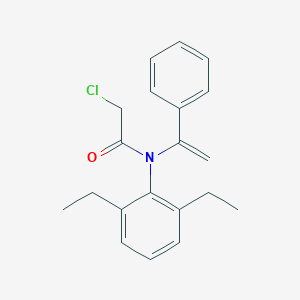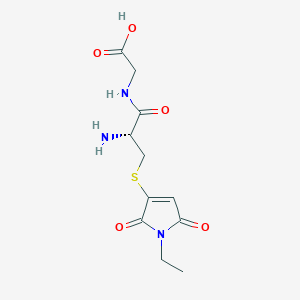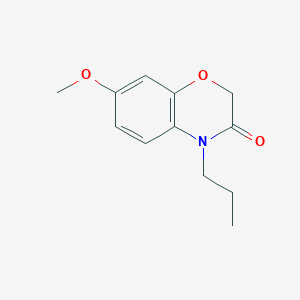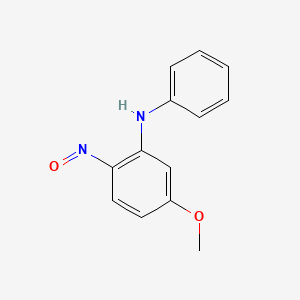
3-(Nitromethyl)pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Nitromethyl)pent-2-ene is an organic compound characterized by a nitromethyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)pent-2-ene typically involves the nitration of pent-2-ene. One common method is the reaction of pent-2-ene with nitric acid in the presence of a catalyst, such as sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the desired product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroalkenes or nitroalcohols, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Nitroalkenes, nitroalcohols
Reduction: Amines, hydroxylamines
Substitution: Various nitroalkyl derivatives
Scientific Research Applications
3-(Nitromethyl)pent-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and explosives.
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)pent-2-ene involves its interaction with various molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Nitromethyl)but-2-ene
- 3-(Nitromethyl)hex-2-ene
- 3-(Nitromethyl)hept-2-ene
Comparison
Compared to its analogs, 3-(Nitromethyl)pent-2-ene exhibits unique reactivity due to the specific positioning of the nitromethyl group and the double bond
Properties
CAS No. |
104488-75-7 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(nitromethyl)pent-2-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-6(4-2)5-7(8)9/h3H,4-5H2,1-2H3 |
InChI Key |
CHIVWJRQUCXGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)


![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)



![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)

![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
